[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate
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Overview
Description
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated steroid backbone and a hexadecanoate ester group. Its distinct chemical properties make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate typically involves multiple steps. The process begins with the preparation of the fluorinated steroid intermediate, which is achieved through a series of reactions including fluorination, hydroxylation, and oxidation. The final step involves esterification with hexadecanoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. The process involves the use of high-purity reagents and advanced reaction setups to ensure the consistency and quality of the final product. Key steps include the optimization of reaction conditions such as temperature, pressure, and catalyst selection to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the effects of fluorinated steroids on cellular processes. It serves as a model compound for investigating the role of fluorine in biological systems and its impact on molecular interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated steroid backbone suggests potential use in anti-inflammatory and anticancer treatments.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate involves its interaction with specific molecular targets. The fluorinated steroid backbone allows it to bind to steroid receptors, modulating their activity and influencing various cellular pathways. The ester group enhances its lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
- 4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Uniqueness
The uniqueness of [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate lies in its fluorinated steroid backbone and hexadecanoate ester group. These features confer distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C38H59FO6 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C38H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-34(43)45-26-33(42)38(44)27(2)23-31-30-20-19-28-24-29(40)21-22-35(28,3)37(30,39)32(41)25-36(31,38)4/h21-22,24,27,30-32,41,44H,5-20,23,25-26H2,1-4H3/t27?,30?,31?,32?,35-,36-,37-,38-/m0/s1 |
InChI Key |
WDPYZTKOEFDTCU-WOEJAVDVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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